Methyl 3-chlorothiophene-2-carboxylate
Overview
Description
Methyl 3-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 . It is a light yellow crystal powder .
Physical And Chemical Properties Analysis
Methyl 3-chlorothiophene-2-carboxylate has a melting point of 37-38°C, a boiling point of 72-74°C at 0.2mm, and a density of 1.28 . Its refractive index is 1.49 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Halogenation and Alkylation : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derivatives of Methyl 3-hydroxythiophene-2-carboxylate, were shown to add alcohols and then lose hydrogen chloride at room temperature, leading to thiophene-2,4-diols. These compounds were successfully transformed into 3,5-dialkoxythiophene-2-carboxylic acids and subsequently into ethers of thiotetronic and α-halogenothiotetronic acids in high yield through O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).
Electrochemical Reduction : A study on the electrochemical behavior of Methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates revealed insights into their reduction mechanisms. The primary radical anion split into a halide anion and neutral heterocyclic radical, which was immediately reduced by the second electron and protonated, yielding methyl 1-benzothiophene-2-carboxylate (Rejňák et al., 2004).
Material Science and Spectrophotometry
Photochemical Behavior : The photochemical arylation of Methyl 5-halogenothiophene-2-carboxylate was studied, revealing different reactivities based on compound types and triplet energy of molecules. These findings have implications in the synthesis of various aryl and heteroaryl derivatives (D’Auria et al., 1989).
Synthesis of Azo-Dyes : Research on the synthesis of new thienylazo reagents, including methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates, highlighted their potential as spectrophotometry analytical reagents. The study focused on the effects of structure and azo-group position in the thiophene ring on the spectrophotometric properties (Barabash et al., 2020).
Environmental Studies
- Photochemical Degradation of Crude Oil Components : A study on the photochemical degradation of methyl-substituted benzothiophenes, such as 2-Methyl-, 3-Methyl-and 2,3-Dimethylbenzothiophene, explored their behavior in aqueous solutions, which is relevant to understanding the fate of crude oil components in marine environments (Andersson & Bobinger, 1996)
Safety And Hazards
Methyl 3-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-chlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYYONTMGVPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380565 | |
Record name | methyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chlorothiophene-2-carboxylate | |
CAS RN |
88105-17-3 | |
Record name | methyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-chlorothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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